4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476187
InChI: InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
SMILES: CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13476187

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
Standard InChI Key YBYSKCUWEPEPTN-UHFFFAOYSA-N
SMILES CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Key substituents include:

  • 3-Methyl group: Enhances steric bulk and influences conformational stability.

  • 4-(2-Hydroxyethyl) group: Introduces polarity and hydrogen-bonding capacity.

  • Benzyl ester: A protective group for carboxylic acids, cleavable under acidic conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}PubChem
Molecular Weight278.35 g/molVulcanChem
IUPAC NameBenzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylateChemicalBook
Boiling PointNot reportedN/A
Density1.203 g/cm³ (analog estimate)Chemsrc
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)VulcanChem

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm⁻¹ (ester), ν(O-H)\nu(\text{O-H}) at ~3400 cm⁻¹ (hydroxyethyl), and ν(C-N)\nu(\text{C-N}) at ~1250 cm⁻¹.

  • NMR: 1H^1\text{H} NMR would show aromatic protons (δ 7.2–7.4 ppm, benzyl), methyl singlet (δ 1.2–1.4 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential functionalization of the piperazine core:

Step 1: Piperazine Core Preparation

Piperazine-2-carboxylic acid serves as the starting material. Methylation at the 3-position is achieved using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

Step 3: Benzyl Esterification

Benzyl chloride (PhCH2Cl\text{PhCH}_2\text{Cl}) or benzyl bromide is used in a nucleophilic acyl substitution, facilitated by H2SO4\text{H}_2\text{SO}_4 or DCC (dicyclohexylcarbodiimide).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1CH3I,K2CO3,DMF,80C\text{CH}_3\text{I}, \text{K}_2\text{CO}_3, \text{DMF}, 80^\circ\text{C}75–85%
2Ethylene oxide, Et3N,THF,rt\text{Et}_3\text{N}, \text{THF}, \text{rt}60–70%
3PhCH2Cl,H2SO4,CH2Cl2\text{PhCH}_2\text{Cl}, \text{H}_2\text{SO}_4, \text{CH}_2\text{Cl}_280–90%

Industrial Scale-Up

Continuous flow reactors are employed to optimize heat transfer and reduce reaction times. Green chemistry principles, such as solvent recycling and catalytic reagents, enhance sustainability.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

The benzyl ester acts as a transient protective group, enabling selective reactions at the carboxylic acid site. For example:

  • Antidepressants: Piperazine derivatives are key in serotonin-norepinephrine reuptake inhibitors (SNRIs) .

  • Antimicrobial Agents: Structural analogs exhibit activity against Chlamydia spp. and Gram-positive bacteria .

Biologically Active Derivatives

  • FAAH Modulators: Patents disclose related compounds as fatty acid amide hydrolase (FAAH) inhibitors for anxiety and pain management .

  • Opioid Receptor Ligands: Modifications at the hydroxyethyl site enhance CNS penetration.

Target ClassMechanismReference
FAAHInhibition of endocannabinoid degradation
μ-Opioid ReceptorAgonism for analgesia
Bacterial TopoisomeraseInhibition of DNA replication
SupplierPurityPackagingPrice Range
Amber MolTech LLC>95%1–100 g$200–$500/g
VulcanChem>98%5–50 g$250–$600/g

Future Research Directions

Unmet Needs

  • Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

  • Prodrug Development: Ester hydrolysis to release active carboxylic acid derivatives in vivo .

Computational Studies

  • QSAR Modeling: Correlate substituent effects with FAAH inhibition potency .

  • Docking Simulations: Predict binding affinity for opioid receptors.

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